Curzerene Exhibits ~4-Fold Molar Potency Advantage Over β-Elemene in SPC-A1 Lung Adenocarcinoma Cells at 48 Hours
In the MTT antiproliferative assay against SPC-A1 human lung adenocarcinoma cells, curzerene at 25 µM achieved an inhibition rate comparable to that of β-elemene at 100 µM, the positive control, representing an approximate 4-fold molar potency advantage [1]. The same study reported curzerene IC₅₀ values of 403.8, 154.8, and 47.01 µM at 24, 48, and 72 h, respectively, demonstrating pronounced time-dependent potency gains that are not equally characterized for β-elemene in this cellular context [1].
| Evidence Dimension | Antiproliferative inhibition rate in SPC-A1 human lung adenocarcinoma cells |
|---|---|
| Target Compound Data | Curzerene 25 µM: inhibition rate comparable to positive control (quantitative percentage not numerically specified in abstract; stated as 'equivalent' to 100 µM β-elemene by vendor technical documentation citing the primary study) |
| Comparator Or Baseline | β-Elemene 100 µM (positive control) |
| Quantified Difference | Approximately 4-fold molar potency advantage (25 µM curzerene ≈ 100 µM β-elemene) |
| Conditions | SPC-A1 human lung adenocarcinoma cell line; MTT assay; 48 h treatment; Wang Y et al., Planta Med, 2017 |
Why This Matters
For lung adenocarcinoma-focused screening programs, curzerene offers a quantifiable potency advantage over β-elemene, potentially reducing the required screening concentration and associated off-target effects.
- [1] InvivoChem. Curzerene (CAS 17910-09-7) Product Technical Datasheet: Biological Activity and In Vitro Data, citing Wang Y, Li J, Guo J, et al. Cytotoxic and Antitumor Effects of Curzerene from Curcuma longa. Planta Med. 2017;83(1-02):23-29. Accessed 2026. View Source
